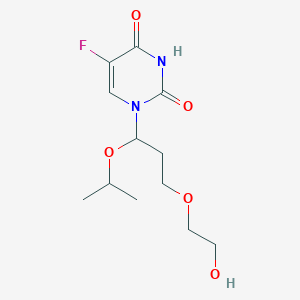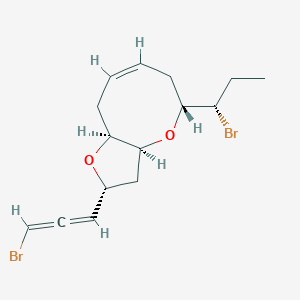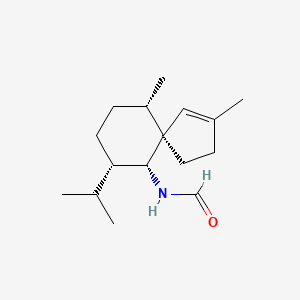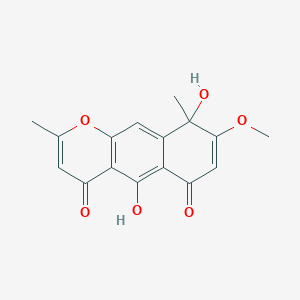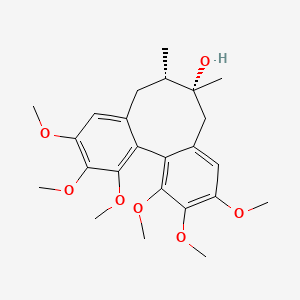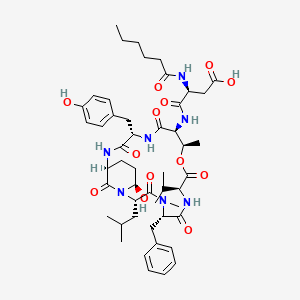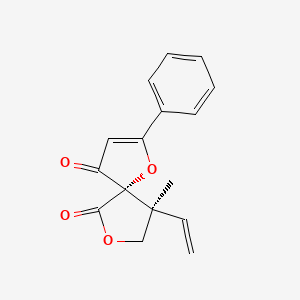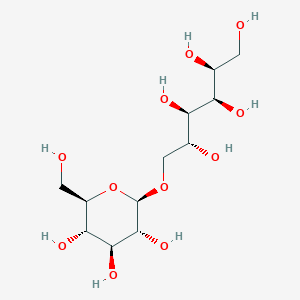
Gentiobiitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gentiobiitol is a glycosyl alditol consisting of beta-D-glucopyranose and D-glucitol joined in sequence by a (1->6) glycosidic bond. It derives from a D-glucitol and a beta-D-glucose.
Scientific Research Applications
1. Genomic Research in Bacteria
Gentiobiitol has been studied in the context of bacterial genomics. The gen locus in Enterococcus faecalis, related to the metabolism of gentiobiose and other glucosides, has been characterized, highlighting its role in the utilization of β-1,6- rather than β-1,4-linked oligosaccharides (Grand et al., 2019).
2. Bacteria-Plant Interactions
Research on bacterial genome has provided insights into bacteria-plant interactions. This area of study is vital for understanding symbiotic and pathogenic relationships between bacteria and plants, which can have implications for agricultural practices and environmental management (Pühler et al., 2004).
3. Genomics and Human Health
Advancements in genomics have a significant impact on human health research. This includes the integration of genomic information into clinical care, and the development of strategies for disease treatment and prevention. The role of genomics in biomedical research is increasingly relevant, influencing various health-related fields (Green et al., 2020).
4. Cyanobacterial Genomic Research
Cyanobacteria, known for their natural product production and energy applications, have been a subject of postgenomic research. This research explores their potential in bioremediation and as sources of bioenergy, demonstrating the broader applications of genomic studies in various microorganisms (Burja et al., 2003).
5. Genomic Tools in Life Sciences
The development of tools like Galaxy, an open web-based platform, has enhanced genomic research in life sciences. These tools aid in data tracking, management, and the execution of computational methods in genomics, facilitating accessible and reproducible research (Goecks et al., 2010).
properties
Molecular Formula |
C12H24O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1 |
InChI Key |
SERLAGPUMNYUCK-UDKQPYHCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
synonyms |
6-O-beta-D-glucopyranosyl-D-glucitol gentiobiitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



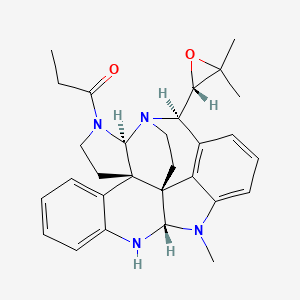

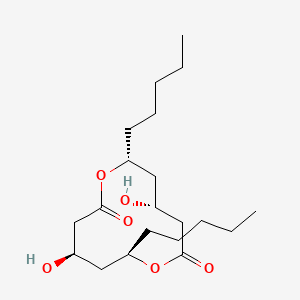

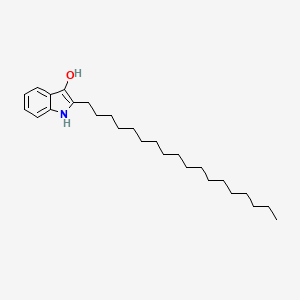
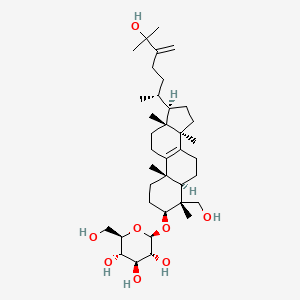
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium;dibromide](/img/structure/B1245896.png)
